molecular formula C22H17FN2O3S B2544234 (Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one CAS No. 1008012-31-4

(Z)-13-acetyl-2-(2-fluorobenzylidene)-5-methyl-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one

Cat. No.: B2544234
CAS No.: 1008012-31-4
M. Wt: 408.45
InChI Key: ZMJKGTOCQYGUEE-BOPFTXTBSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an acetyl group, a fluorobenzylidene group, and a methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin ring system. These functional groups and the overall structure suggest that this compound could have interesting chemical and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the acetyl group might undergo nucleophilic acyl substitution reactions, and the fluorobenzylidene group might participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of novel organic compounds, including thiazole, oxadiazole, and benzimidazole derivatives, has been extensively studied for their potential biological activities. Such compounds are often synthesized to evaluate their antimicrobial, antifungal, anti-inflammatory, and anticancer activities. For example, the synthesis of new 2-amino-1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against Salmonella typhi, indicating their potential for developing new antimicrobial agents (Salama, 2020). Similarly, benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings have been synthesized and screened for α-glucosidase inhibitory, antimicrobial, and antioxidant activities, showcasing their potential in managing diabetes and infections (Menteşe, Ülker, Kahveci, 2015).

Antimicrobial and Antioxidant Properties

The antimicrobial and antioxidant properties of synthesized compounds are of particular interest. For instance, certain thiazolopyrazine-incorporated tetracyclic quinolone antibacterials have shown potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Inoue et al., 1994). Moreover, hydrazide–hydrazones and their oxadiazoles derivatives have been evaluated for antifungal activities against Candida pathogens, revealing significant inhibitory activities and suggesting their potential as antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012).

Anti-inflammatory and Antinociceptive Activities

The anti-inflammatory and antinociceptive activities of synthesized compounds are also notable. Thiazolo[3,2-a]pyrimidine derivatives have been designed and synthesized, showing significant activities in these areas, highlighting their potential for developing new therapeutic agents for inflammation and pain management (Alam et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and developing efficient methods for its synthesis .

Properties

IUPAC Name

(13Z)-16-acetyl-13-[(2-fluorophenyl)methylidene]-9-methyl-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraen-14-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O3S/c1-12(26)18-19-14-8-4-6-10-16(14)28-22(18,2)24-21-25(19)20(27)17(29-21)11-13-7-3-5-9-15(13)23/h3-11,18-19H,1-2H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJKGTOCQYGUEE-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)C(=CC5=CC=CC=C5F)S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1C2C3=CC=CC=C3OC1(N=C4N2C(=O)/C(=C/C5=CC=CC=C5F)/S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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